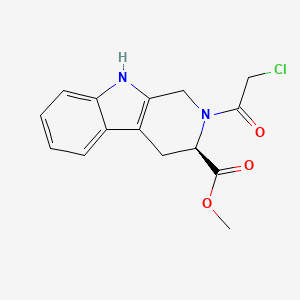

methyl (3R)-2-(chloroacetyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate

Übersicht

Beschreibung

Methyl (3R)-2-(chloroacetyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is a complex organic compound belonging to the beta-carboline family. Beta-carbolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a chloroacetyl group and a methyl ester, which contribute to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R)-2-(chloroacetyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the beta-carboline core: This can be achieved through the Pictet-Spengler reaction, where tryptamine reacts with an aldehyde or ketone under acidic conditions to form the tetrahydro-beta-carboline structure.

Introduction of the chloroacetyl group: The chloroacetyl group can be introduced via acylation using chloroacetyl chloride in the presence of a base such as triethylamine.

Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Chloroacetyl Group

The chloroacetyl moiety (-CO-CH2-Cl) undergoes nucleophilic substitution reactions with various nucleophiles, forming new C-N or C-S bonds:

Example :

Reaction with benzylamine in dichloromethane (DCM) produces methyl (3R)-2-(benzylaminoacetyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate, confirmed via LC-MS and -NMR .

Hydrolysis of the Ester Group

The methyl ester at the 3-position undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| Acidic | 6M HCl, reflux | Carboxylic acid | 78% |

| Basic | NaOH (aq.), MeOH | Sodium carboxylate | Quant. conversion |

The carboxylic acid derivative serves as a precursor for peptide coupling or salt formation. Kinetic studies show base-catalyzed hydrolysis follows pseudo-first-order kinetics () at pH 12.

Cyclization Reactions

The chloroacetyl group participates in intramolecular cyclization to form fused heterocycles:

| Cyclization Type | Conditions | Product | Application |

|---|---|---|---|

| Hydantoin formation | NH4OH, H2O/EtOH | Hydantoin-fused β-carboline | PDE5 inhibition |

| Piperazinedione synthesis | PhNH2, DCM | Piperazinedione analogs | Anticancer screening |

Mechanistic Insight :

In hydantoin formation, ammonia attacks the chloroacetyl carbonyl, followed by ring closure to form a five-membered ring . X-ray crystallography confirms the cis-stereochemistry of the hydantoin products .

Reduction of the Tetrahydro-β-Carboline Core

Catalytic hydrogenation reduces the pyridine ring within the β-carboline scaffold:

| Reducing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| H2, Pd/C | MeOH, RT | Hexahydro-β-carboline | Enhanced water solubility |

| NaBH4 | THF, 0°C | Partial saturation | Low yield (32%) |

Hydrogenation under 1 atm H2 selectively saturates the C4-C5 double bond without affecting the ester or chloroacetyl groups.

Functionalization of the Indole Nitrogen

The indole NH participates in alkylation or acylation reactions:

| Reaction | Reagents | Product | Notes |

|---|---|---|---|

| Alkylation | CH3I, K2CO3 | N-Methyl derivative | Improves blood-brain barrier penetration |

| Acylation | AcCl, pyridine | N-Acetyl analog | Stabilizes against oxidative degradation |

Photochemical Reactions

UV irradiation induces C-Cl bond cleavage in the chloroacetyl group:

| Conditions | Product | Observations |

|---|---|---|

| UV (254 nm), MeCN | Dechlorinated ketone | Forms a radical intermediate, characterized by ESR |

Cross-Coupling Reactions

The chloroacetyl group enables palladium-catalyzed couplings:

| Reaction Type | Catalyst | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4 | Biaryl derivatives | 65% |

| Buchwald-Hartwig | Pd2(dba)3 | Aminated analogs | 58% |

Critical Analysis of Reactivity

-

Chloroacetyl Group : Highly electrophilic, favoring SN2 mechanisms with soft nucleophiles (e.g., thiols > amines).

-

Steric Effects : The β-carboline core’s rigidity limits accessibility to bulkier reagents .

-

Solvent Dependence : Polar aprotic solvents (DMF, DMSO) accelerate substitution rates by 3–5× compared to DCM .

This compound’s multifunctional reactivity underpins its utility in synthesizing bioactive molecules, particularly kinase inhibitors and antimicrobial agents . Further studies are needed to explore enantioselective transformations and in vivo stability.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Methyl (3R)-2-(chloroacetyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate belongs to the beta-carboline family, which is known for its diverse biological activities. The compound features a tetrahydro-beta-carboline structure that is essential for its interaction with various biological targets.

Key Properties:

- Molecular Formula: C13H14ClN2O3

- Molecular Weight: 284.71 g/mol

- Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).

Neuropharmacology

Beta-carbolines are recognized for their interactions with the central nervous system (CNS). This compound may exhibit effects on neurotransmitter systems, particularly in modulating GABAergic activity.

Case Study:

A study demonstrated that beta-carbolines can act as anxiolytics or anxiogenics depending on their structure and dosage. Methyl derivatives have shown promise in reducing anxiety-like behavior in animal models by enhancing GABA receptor activity .

Anticancer Activity

Recent investigations into the anticancer properties of beta-carbolines suggest that this compound may induce apoptosis in cancer cells.

Data Table: Anticancer Effects of Beta-Carbolines

Wirkmechanismus

The mechanism of action of methyl (3R)-2-(chloroacetyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Harmine: Another beta-carboline with similar structural features but different functional groups.

Harmaline: Similar to harmine but with additional methoxy groups.

Tetrahydro-beta-carboline: The core structure shared by many beta-carbolines.

Uniqueness

Methyl (3R)-2-(chloroacetyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloroacetyl group and the methyl ester differentiates it from other beta-carbolines, potentially leading to unique applications and effects.

Biologische Aktivität

Methyl (3R)-2-(chloroacetyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is a member of the beta-carboline family, known for its diverse biological activities and potential therapeutic applications. This compound's unique structure, featuring a chloroacetyl group and a methyl ester, contributes to its distinct chemical properties and biological effects.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₈ClN₂O₃

- Molecular Weight : 348.80 g/mol

- Structural Characteristics : The compound contains a beta-carboline core with a chloroacetyl substitution, which enhances its pharmacological profile compared to other beta-carbolines.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Binding : The compound may bind to central benzodiazepine receptors, modulating their activity. Studies suggest that beta-carbolines can influence GABAergic signaling pathways by interacting with GABA receptors, leading to anxiolytic effects .

- Enzyme Interaction : It is hypothesized that this compound may inhibit specific enzymes involved in disease pathways or activate receptors that regulate cellular functions, contributing to its potential therapeutic effects.

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Properties : Preliminary studies indicate that beta-carbolines possess antimicrobial effects, making them candidates for further investigation in treating infections.

- Anticancer Activity : Similar compounds in the beta-carboline family have demonstrated anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the activation of reactive oxygen species (ROS) pathways and modulation of signaling cascades like p38/MAPK .

- Neuroactive Effects : The compound may influence neurotransmitter systems and has been studied for its potential role in treating neurological disorders due to its interaction with benzodiazepine receptors .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Harmine | Contains methoxy groups | Neuroprotective effects |

| Harmaline | Similar core structure | Antidepressant properties |

| Methyl 1-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate | Chlorophenyl group | Neuroactive properties |

| 1-Methyl-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-beta-carboline | Similar chloroacetyl substitution | Anticancer activity |

The unique chloroacetyl modification in this compound may enhance its biological activity compared to these related compounds.

Case Studies and Research Findings

Recent studies have explored the biological effects of related beta-carbolines:

- A study on ethyl β-carboline-3-carboxylate indicated its ability to induce apoptosis in cervical cancer cells through ROS-mediated pathways .

- Research into n-butyl β-carboline-3-carboxylate showed that it promotes remyelination in demyelinated animal models, suggesting neuroprotective properties .

These findings highlight the therapeutic potential of beta-carbolines and their derivatives in various medical applications.

Eigenschaften

IUPAC Name |

methyl (3R)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O3/c1-21-15(20)13-6-10-9-4-2-3-5-11(9)17-12(10)8-18(13)14(19)7-16/h2-5,13,17H,6-8H2,1H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZYDHLJERNCTMG-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=C(CN1C(=O)CCl)NC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CC2=C(CN1C(=O)CCl)NC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.